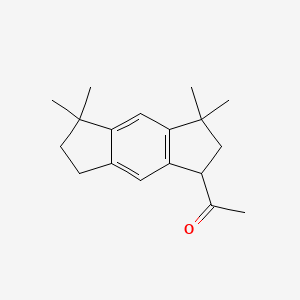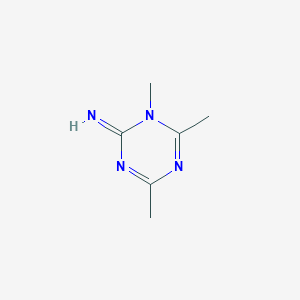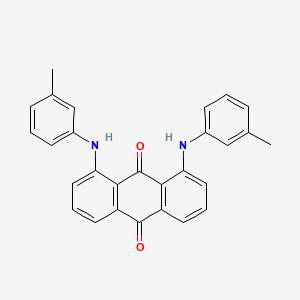
1,8-Bis((3-methylphenyl)amino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-bis(m-tolylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two m-tolylamino groups attached to the anthracene-9,10-dione core. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-bis(m-tolylamino)anthracene-9,10-dione can be synthesized through a condensation reaction between 1,8-diaminoanthraquinone and m-toluidine. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the synthesis of 1,8-bis(m-tolylamino)anthracene-9,10-dione is carried out in large-scale reactors with precise control over reaction parameters. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications. The compound is then isolated through filtration, washing, and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-bis(m-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The m-tolylamino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives with altered electronic properties.
Substitution: Substituted anthraquinone derivatives with modified chemical and physical properties.
Applications De Recherche Scientifique
1,8-bis(m-tolylamino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a photosensitizer in photodynamic therapy.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors for electronic devices.
Mécanisme D'action
The mechanism of action of 1,8-bis(m-tolylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. It also inhibits key enzymes involved in cellular processes, thereby exerting its biological effects. The pathways involved include the generation of reactive oxygen species and the activation of apoptotic signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-bis(p-tolylamino)anthracene-9,10-dione: Similar structure but with p-tolylamino groups instead of m-tolylamino groups.
1,5-bis(m-tolylamino)anthracene-9,10-dione: Similar structure but with different positions of the m-tolylamino groups.
1,8-bis(p-tolylamino)anthracene-9,10-dione: Similar structure but with p-tolylamino groups instead of m-tolylamino groups.
Uniqueness
1,8-bis(m-tolylamino)anthracene-9,10-dione is unique due to the specific positioning of the m-tolylamino groups, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
25632-22-8 |
|---|---|
Formule moléculaire |
C28H22N2O2 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
1,8-bis(3-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O2/c1-17-7-3-9-19(15-17)29-23-13-5-11-21-25(23)28(32)26-22(27(21)31)12-6-14-24(26)30-20-10-4-8-18(2)16-20/h3-16,29-30H,1-2H3 |
Clé InChI |
YBCMHEIWORKATQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NC5=CC=CC(=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



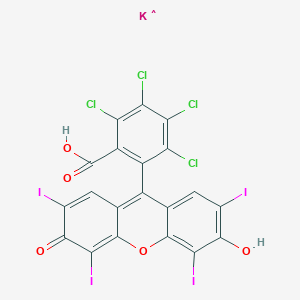

![tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13129640.png)


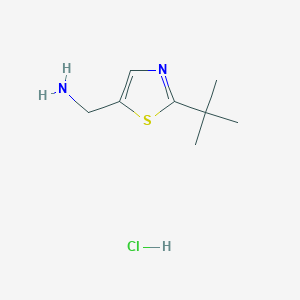


![2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one](/img/structure/B13129682.png)
